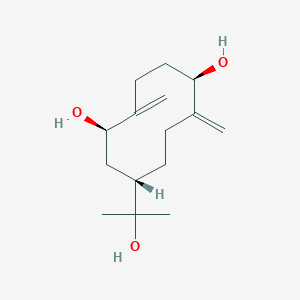

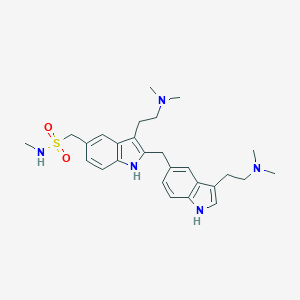

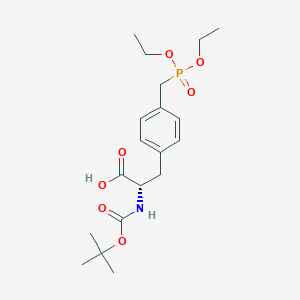

(E)-2-(4-メトキシスチリル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

概要

説明

科学的研究の応用

非線形光学材料

この化合物は、非線形光学(NLO)材料の開発に利用されています。これらの材料は、高速情報処理、集積フォトニクス、および光データストレージに不可欠です。 この化合物が属するスチルバゾリウム誘導体は、大きなマクロな二次光学非線形性で知られています .

光データストレージ

NLO特性により、この化合物は光データストレージソリューションに適用できます。 光の操作能力により、高密度ストレージメディアの開発が可能になり、これはデータストレージ技術の進歩に不可欠です .

集積フォトニクス

この化合物のNLO特性により、集積フォトニクスアプリケーションに適しています。 これには、光のフローを制御できるフォトニック回路の製造が含まれ、通信とコンピューティングの進歩につながります .

高速情報処理

高速情報処理の分野では、この化合物のNLO特性により、光速で動作できるデバイスの作成が可能になり、情報の処理と伝送速度が大幅に向上します .

材料科学のための熱安定性

この化合物は、高い熱安定性を示し、材料科学アプリケーションに有益です。 この安定性により、高温を必要とする環境での使用が可能になり、さまざまな条件下で材料の完全性を保証します .

有機エレクトロニクス

有機半導体として、この化合物は有機電子デバイスの製造に使用できます。 その電気的特性は、柔軟性、軽量性、そして環境に優しい電子部品の製造に適しています .

テラヘルツ波アプリケーション

この化合物の分子構造は、テラヘルツ周波数範囲でのアプリケーションに関連しています。 これには、セキュリティイメージング、ワイヤレス通信、および材料特性評価が含まれ、テラヘルツ波は、可視光および赤外光に対して不透明な材料を透過できます .

結晶相安定性

この化合物の結晶相安定性は、さまざまな分野でのアプリケーションにおける重要な要素です。 安定な結晶相は、分子の正確な配置に依存するデバイスやシステムにおける一貫した性能に不可欠です .

Safety and Hazards

作用機序

Target of Action

It is known that this compound belongs to the family of stilbazolium derivative crystals , which are often used in the field of high-speed information processing, integrated photonics, and optical data storage .

Mode of Action

It is known that stilbazolium derivatives exhibit second-order nonlinear optical properties . This suggests that the compound might interact with its targets by influencing their optical properties, leading to changes in the way they process or store information.

Biochemical Pathways

It is known that the compound can participate in the suzuki–miyaura coupling , a type of carbon-carbon bond-forming reaction. This suggests that the compound might affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

It is known that pinacol boronic esters, to which this compound belongs, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available , which suggests good bioavailability.

Result of Action

It is known that the compound can participate in the synthesis of stilbenes through a radical approach . Stilbenes are a type of organic compound with various applications, including in the synthesis of valuable stilbenoids for anticancer and neurological studies .

生化学分析

Biochemical Properties

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of various biomolecules, influencing their activity and stability. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic efficiency and substrate specificity . Additionally, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of cells .

Molecular Mechanism

At the molecular level, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have shown that (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis . Additionally, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence the levels of certain metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can bind to intracellular proteins, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-11H,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSHTICWQKLRMP-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。